molecular formula C28H28NaO3 B13391286 Adapalene sodium salt

Adapalene sodium salt

Cat. No.: B13391286
M. Wt: 435.5 g/mol
InChI Key: JGZYHPLAOKOZHY-UHFFFAOYSA-N
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Description

Adapalene sodium salt is a third-generation synthetic retinoid primarily used in dermatology for the treatment of acne vulgaris. It is a potent agonist of retinoic acid receptors, specifically targeting retinoic acid receptor beta, retinoic acid receptor gamma, and retinoic acid receptor alpha. This compound exhibits anti-inflammatory, comedolytic, and anti-tumor properties, making it a valuable compound in both clinical and research settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of adapalene sodium salt involves a coupling reaction between a magnesium, lithium, or zinc derivative of a specific compound and another compound in the presence of a nickel (II) salt, an organic ligand, and a basic agent. The mixture is heated under reflux for 24 hours, then cooled and adjusted to a pH below 7 with acetic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and the use of high-purity reagents to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Adapalene sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substituents involved but often include the use of catalysts and controlled temperatures.

Major Products Formed

Scientific Research Applications

Adapalene sodium salt has a wide range of scientific research applications:

Mechanism of Action

Adapalene sodium salt exerts its effects by binding to specific retinoic acid nuclear receptors, including retinoic acid receptor beta, retinoic acid receptor gamma, and retinoic acid receptor alpha. This binding modulates gene expression, leading to reduced inflammation, decreased cell proliferation, and increased cell differentiation. The compound also inhibits the enzymatic activity of glutamate oxaloacetate transaminase 1 in a non-competitive manner, contributing to its anti-tumor properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its superior safety profile compared to tretinoin and its effectiveness in combination therapies with other active substances like benzoyl peroxide and clindamycin. Its unique binding affinity to retinoic acid receptors and non-competitive inhibition of glutamate oxaloacetate transaminase 1 further distinguish it from other retinoids .

Properties

Molecular Formula

C28H28NaO3

Molecular Weight

435.5 g/mol

InChI

InChI=1S/C28H28O3.Na/c1-31-26-7-6-23(21-2-3-22-12-24(27(29)30)5-4-20(22)11-21)13-25(26)28-14-17-8-18(15-28)10-19(9-17)16-28;/h2-7,11-13,17-19H,8-10,14-16H2,1H3,(H,29,30);

InChI Key

JGZYHPLAOKOZHY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O)C45CC6CC(C4)CC(C6)C5.[Na]

Origin of Product

United States

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